molecular formula C16H12O5 B12098895 Damnacanthol CAS No. 477-83-8

Damnacanthol

Cat. No.: B12098895
CAS No.: 477-83-8
M. Wt: 284.26 g/mol
InChI Key: ASFZQCLAQPBWDN-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

Damnacanthol can be synthesized through various chemical routes. One common method involves the bromomethylation of 1,3-dimethoxyanthraquinone, followed by hydrolysis and oxidation to yield this compound . The reaction conditions typically include the use of bromine and methanol as reagents, with the reaction being carried out under controlled temperature and pH conditions.

Industrial Production Methods

Industrial production of this compound often involves the extraction from natural sources, such as the roots of Morinda citrifolia. The extraction process can be performed using solvents like chloroform or subcritical water . The extracted compound is then purified through various chromatographic techniques to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

Damnacanthol undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired product formation.

Major Products Formed

The major products formed from these reactions include various anthraquinone derivatives, hydroquinones, and substituted anthraquinones. These products often exhibit different pharmacological properties, making them valuable for further research and development .

Comparison with Similar Compounds

Damnacanthol is often compared with other anthraquinones, such as damnacanthal, nordamnacanthal, and lucidin-ω-ethyl ether . While these compounds share similar structural features, this compound is unique due to its potent inhibitory activity against tyrosine kinases and its ability to induce apoptosis in cancer cells. Additionally, this compound exhibits stronger antioxidant properties compared to its analogues .

List of Similar Compounds

This compound’s unique combination of pharmacological properties makes it a valuable compound for further research and development in various scientific fields.

Biological Activity

Damnacanthol, a bioactive compound derived from the roots of Morinda citrifolia (noni), has garnered attention due to its diverse biological activities, particularly in the context of cancer therapy. This article explores the compound's mechanisms of action, its effects on various cancer cell lines, and potential therapeutic applications.

Chemical Structure and Properties

This compound is an anthraquinone derivative characterized by its complex structure, which contributes to its biological activity. The chemical formula is represented as follows:

  • Chemical Formula : C₁₄H₁₀O₃
  • Molecular Weight : 226.23 g/mol

This compound exhibits multiple mechanisms of action that contribute to its anticancer properties:

  • Induction of Apoptosis :
    • This compound has been shown to induce apoptosis in various cancer cell lines, including melanoma (MUM-2B) and breast cancer (MCF-7) cells. Flow cytometric analysis demonstrated significant increases in apoptotic rates following treatment with this compound, particularly at concentrations of 5 and 10 µM over 24 hours .
  • Cell Cycle Arrest :
    • The compound induces G1 phase cell cycle arrest in MCF-7 cells, leading to reduced proliferation. After treatment with 8.2 µg/ml this compound for 72 hours, approximately 80% of cells were arrested in the G1 phase . This arrest is attributed to the inhibition of tyrosine kinases and modulation of growth factor signaling pathways.
  • Activation of Apoptotic Pathways :
    • This compound enhances the expression of pro-apoptotic genes such as p21 and caspase-7, which are critical for apoptosis induction . The activation of these pathways suggests a robust mechanism where this compound not only triggers apoptosis but also reinforces cellular stress responses.

Anticancer Studies

A summary of key studies investigating the biological activity of this compound is presented in the table below:

StudyCell LineConcentrationKey Findings
CEM-SS (T-lymphoblastic leukemia)Not specifiedInduced apoptosis; cytostatic effect observed
MUM-2B (melanoma)5-10 µMIncreased apoptotic rate; flow cytometry confirmed apoptosis
MCF-7 (breast cancer)8.2 µg/mlInduced G1 arrest; increased expression of p21 and caspase-7
Hep G2 (hepatocellular carcinoma)10-100 µMInhibited c-Met phosphorylation; induced apoptosis
MCF-7 (breast cancer) combined with DoxorubicinVariesEnhanced cytotoxicity when combined with doxorubicin

Case Studies

  • Study on Melanoma Cells :
    • In a study focusing on melanoma cells, treatment with this compound resulted in a significant increase in apoptotic cells as measured by DAPI staining, indicating its potential as a therapeutic agent against melanoma .
  • Breast Cancer Research :
    • Research demonstrated that this compound not only induced apoptosis but also enhanced the efficacy of doxorubicin in MCF-7 cells, suggesting a synergistic effect that could be leveraged for improved cancer treatment strategies .
  • Hepatocellular Carcinoma :
    • This compound was shown to inhibit key signaling pathways involved in cell survival, specifically targeting c-Met and Akt pathways, which are crucial for hepatocellular carcinoma progression .

Properties

CAS No.

477-83-8

Molecular Formula

C16H12O5

Molecular Weight

284.26 g/mol

IUPAC Name

3-hydroxy-2-(hydroxymethyl)-1-methoxyanthracene-9,10-dione

InChI

InChI=1S/C16H12O5/c1-21-16-11(7-17)12(18)6-10-13(16)15(20)9-5-3-2-4-8(9)14(10)19/h2-6,17-18H,7H2,1H3

InChI Key

ASFZQCLAQPBWDN-UHFFFAOYSA-N

Canonical SMILES

COC1=C2C(=CC(=C1CO)O)C(=O)C3=CC=CC=C3C2=O

Origin of Product

United States

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